[2-(Piperazin-1-yl)acetyl]urea
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14N4O2 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N-carbamoyl-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C7H14N4O2/c8-7(13)10-6(12)5-11-3-1-9-2-4-11/h9H,1-5H2,(H3,8,10,12,13) |
InChI Key |
WAGZPQARTGINJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for [2-(Piperazin-1-yl)acetyl]urea Synthesis
The construction of the this compound scaffold relies on established and versatile chemical reactions that connect the three key components: the piperazine (B1678402) ring, the acetyl linker, and the urea (B33335) moiety.
General Synthetic Routes for Piperazine-Urea Linkages
The formation of a piperazine-urea linkage is a common transformation in medicinal chemistry. Several strategies can be employed to achieve this, often involving the reaction of a piperazine derivative with an isocyanate or a related carbonyl source. One prevalent method involves the reaction of a piperazine with an appropriately substituted isocyanate. acs.org Alternatively, a piperazine can be reacted with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), to generate a reactive carbamoyl (B1232498) chloride or imidazolide (B1226674) intermediate, which is then subsequently reacted with an amine to form the urea linkage. nih.gov
In the context of more complex structures, the urea functionality can be constructed by coupling an amine with an isocyanate. For instance, the synthesis of 1-adamantan-1-yl-3-substituted ureas containing a piperazine group is achieved by reacting 1-adamantyl isocyanate with various amines that already incorporate the piperazine ring. nih.govnih.gov This highlights a modular approach where pre-functionalized fragments are combined in the final steps of the synthesis.
Approaches for Introducing the Acetylurea (B1202565) Moiety
The acetylurea group (-C(O)NHC(O)NH2) can be introduced through several synthetic pathways. A direct approach involves the reaction of a suitable amine with acetyl isocyanate. However, acetyl isocyanate is highly reactive and may not be commercially available or easy to handle.
A more common and versatile strategy involves a two-step process. First, an amine is reacted with chloroacetyl chloride to introduce the chloroacetyl group. Subsequently, the chlorine atom is displaced by a urea or a protected urea equivalent.
Another approach involves the use of acyl urea derivatives as building blocks. For example, N-(phenoxycarbonyl)benzamide can be synthesized and then coupled with various amines or amides to form N-benzoyl urea compounds. nih.gov This strategy could be adapted for the synthesis of this compound by using an appropriate acetylating agent.
Key Intermediate Compounds in Synthesis
The synthesis of this compound would likely proceed through several key intermediates. Based on general synthetic principles, the following intermediates are plausible:
1-Boc-piperazine: This is a common starting material where one of the piperazine nitrogens is protected with a tert-butyloxycarbonyl (Boc) group, allowing for selective functionalization of the other nitrogen. nih.gov
tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate: This intermediate would be formed by the acylation of 1-Boc-piperazine with chloroacetyl chloride.
tert-butyl 4-(2-(ureidoacetyl))piperazine-1-carboxylate: This would result from the reaction of the chloroacetyl intermediate with urea or a urea synthon.
1-(2-Chloroacetyl)piperazine: This unprotected intermediate could also be used, although it presents challenges with selectivity and potential for side reactions.
2-Chloroacetylurea: This compound could potentially be reacted with piperazine, though controlling the mono-alkylation and avoiding di-alkylation would be a significant challenge.
A plausible synthetic route is outlined below:
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| 1 | Piperazine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Dichloromethane (DCM), Room Temperature | 1-Boc-piperazine |
| 2 | 1-Boc-piperazine | Chloroacetyl chloride | Triethylamine (TEA), Dichloromethane (DCM), 0 °C to Room Temperature | tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate |
| 3 | tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate | Urea | Sodium Hydride (NaH), Dimethylformamide (DMF) | tert-butyl 4-(2-(3-carbamoylureido)acetyl)piperazine-1-carboxylate |
| 4 | tert-butyl 4-(2-(3-carbamoylureido)acetyl)piperazine-1-carboxylate | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Dichloromethane (DCM), Room Temperature | This compound |
Diversification Strategies for this compound Analogues
The modular nature of the synthesis of this compound allows for the generation of a wide range of analogues through modifications at two primary sites: the piperazine nitrogen and the urea substituent.
Modifications on the Piperazine Nitrogen
The secondary amine of the piperazine ring in this compound is a key handle for introducing structural diversity. This nitrogen can be functionalized through various reactions, including:
Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a variety of alkyl groups. Mono-alkylation of piperazine can be challenging, often requiring the use of a large excess of piperazine or a protecting group strategy to avoid di-alkylation. researchgate.net
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) can yield a range of N-acyl derivatives. For example, N4-acetyl substituted piperazine ureas have been shown to be more potent in certain biological assays compared to their unsubstituted counterparts. scispace.com
Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated analogues.
Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann condensation can be used to introduce aryl or heteroaryl substituents. mdpi.com
These modifications can significantly impact the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability.
| Modification Type | Reagent Example | Resulting Functional Group | Reference |
| Alkylation | Methyl iodide | N-Methyl | scispace.com |
| Acylation | Acetic anhydride | N-Acetyl | nih.govscispace.com |
| Sulfonylation | Benzenesulfonyl chloride | N-Benzenesulfonyl | acs.org |
| Arylation | 2-Fluorophenylboronic acid | N-(2-Fluorophenyl) | nih.gov |
Structural Variations of the Urea Substituent
The urea moiety itself can be modified to explore different hydrogen bonding patterns and steric interactions. While the parent compound has an unsubstituted urea (-NHC(O)NH2), this can be varied by using substituted ureas or by building the urea from different amine components.
For example, instead of reacting an intermediate with urea, one could use N-methylurea, N,N-dimethylurea, or other alkyl- or aryl-substituted ureas. This would lead to analogues with different substitution patterns on the terminal nitrogen of the urea group.
Furthermore, the entire acetylurea moiety can be considered a single pharmacophoric element. Analogues can be generated by replacing the urea with other functionalities that can act as hydrogen bond donors and acceptors, such as thiourea (B124793), guanidine, or various amide derivatives. For instance, studies on related piperazine-containing compounds have explored the replacement of the urea with amides, sulfonamides, and carbamates to modulate biological activity. nih.gov
Derivatization of the Acetyl Side Chain
The modification of the this compound scaffold, particularly the derivatization of its acetyl side chain, is a pivotal strategy in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic profiles. Research indicates that derivatization is typically achieved not by direct chemical alteration of the acetyl group post-synthesis, but rather through the strategic construction of the entire piperazinyl-acetyl moiety using varied building blocks or by functionalizing the accessible N-4 nitrogen of the piperazine ring.
The primary approaches for derivatization can be broadly categorized into two synthetic routes: the acylation of a piperazine precursor with a modified acetyl equivalent, or the nucleophilic substitution of a haloacetyl compound with a piperazine. A further common strategy involves the derivatization of the secondary amine at the N-4 position of the piperazine ring after the main scaffold has been assembled.
Acylation and Amide Bond Formation
A prevalent method for creating derivatives involves the coupling of a piperazine-containing molecule with a carboxylic acid or its activated form, such as an acyl chloride. This allows for the introduction of diverse functionalities onto the acetyl portion of the side chain. For instance, in the synthesis of immunosuppressive agents, a piperazine analogue was successfully derivatized using p-chlorophenoxyacetyl chloride. acs.org This reaction creates a C-N bond, forming the N-acetylpiperazine core. The general reaction involves combining the piperazine reactant with the acyl chloride, often in a suitable solvent. acs.org Similarly, amide bonds can be formed by using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxyazabenzotriazole (HOAt) to facilitate the reaction between a carboxylic acid and a piperazine. nih.gov
Nucleophilic Substitution
Another effective synthetic pathway is the reaction of a piperazine with a halogenated acetyl precursor. In one documented synthesis, a piperazine derivative was reacted with 6-(2-bromo-acetyl)-2-(3H)-benzoxazolone. neu.edu.tr In this SN2 reaction, the nucleophilic nitrogen of the piperazine ring displaces the bromide ion, forging the characteristic piperazin-1-yl-acetyl linkage. This method is advantageous as it allows for variation in either the piperazine component or the structure to which the bromoacetyl group is attached, thereby generating a library of diverse derivatives.
Derivatization at the N-4 Position of Piperazine
Once the core this compound structure is formed, the secondary amine at the N-4 position of the piperazine ring presents a versatile handle for further modification. This site is readily functionalized through various reactions. Studies on thiazolo[5,4-d]pyrimidine (B3050601) analogues demonstrated that this piperazinyl nitrogen can be reacted with:
Acyl chlorides to yield N-amides. acs.org
Isocyanates to produce N-ureas. acs.org
Sulfonyl chlorides to form N-sulfonamides. acs.org
Chloroformates to give N-carbamates. acs.org
This post-assembly modification is highly efficient for creating a wide array of derivatives from a common intermediate. Research has shown that potent biological activity can be associated with these modifications; for example, amide and urea derivatives at this position have been found to impart significant immunosuppressive activity. acs.org
The following table summarizes the key synthetic transformations used to derivatize the acetyl side chain of piperazinyl-urea compounds.
| Strategy | Reaction Type | Key Reactants | Reagents/Conditions | Resulting Moiety | Research Finding |
|---|---|---|---|---|---|
| Side Chain Construction | Acylation | Piperazine analogue + Substituted Acyl Chloride (e.g., p-chlorophenoxyacetyl chloride) | Standard acylation conditions | N-Substituted Acetyl Piperazine | Used to synthesize potent immunosuppressive agents. acs.org |
| Side Chain Construction | Amide Coupling | Piperazine analogue + Carboxylic Acid | EDCI, HOAt, DIPEA, CH2Cl2 | N-Acyl Piperazine | Effective for creating analogues for SAR studies of enzyme inhibitors. nih.gov |
| Side Chain Construction | Nucleophilic Substitution | Piperazine analogue + Bromoacetyl compound | Room temperature reaction | N-Substituted Acetyl Piperazine | Forms the core piperazinyl-acetyl linkage. neu.edu.tr |
| Post-Synthetic Modification | N-4 Acylation | Piperazin-1-yl intermediate + Acyl Chloride | Base, suitable solvent | N-4-Acyl Piperazine | Amide derivatives showed potent biological activity. acs.org |
| Post-Synthetic Modification | N-4 Urea Formation | Piperazin-1-yl intermediate + Isocyanate | Standard conditions | N-4-Urea Piperazine | Urea derivatives demonstrated potent immunosuppressive activity. acs.org |
| Post-Synthetic Modification | N-4 Sulfonylation | Piperazin-1-yl intermediate + Sulfonyl Chloride | Standard conditions | N-4-Sulfonamide Piperazine | Sulfonamide derivatives were synthesized to explore SAR. acs.org |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for [2-(Piperazin-1-yl)acetyl]urea
Standard spectroscopic methods are indispensable for the initial characterization of a newly synthesized compound like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy establishes the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) confirms the molecular weight.
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the atomic connectivity.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The piperazine (B1678402) ring protons typically appear as multiplets in the 2.5-4.0 ppm range. mdpi.commdpi.com The two pairs of methylene (B1212753) protons on the piperazine ring may show different chemical shifts depending on their proximity to the acetyl substituent. The methylene protons of the acetyl group (-CH₂CO-) would likely appear as a singlet around 3.2 ppm. arabjchem.org Protons attached to nitrogen atoms, such as those in the urea (B33335) group (-NH-CO-NH₂) and the secondary amine in the piperazine ring (-NH), are expected to appear as broad singlets that can range widely (e.g., 5.0-11.0 ppm) and are often exchangeable with D₂O. mdpi.comthieme-connect.com
¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbons of the urea and amide functionalities are the most deshielded, typically appearing in the 150-170 ppm region. mdpi.comthieme-connect.com The methylene carbons of the piperazine ring would be expected to resonate between 40 and 55 ppm, while the acetyl methylene carbon would also fall within this region. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Piperazine CH₂ (4 positions) | ~2.7 - 3.8 (m) | ~40 - 55 |
| Acetyl CH₂ | ~3.2 (s) | ~55 - 65 |
| Piperazine NH | Broad, variable | - |
| Urea NH and NH₂ | Broad, variable | - |
| Amide C=O | - | ~165 - 175 |
| Urea C=O | - | ~155 - 160 |
| Note: Predicted values are based on data from analogous structures. mdpi.commdpi.comarabjchem.orgthieme-connect.com s = singlet, m = multiplet. |
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound would be expected to display several key absorption bands.
Strong, sharp absorption bands corresponding to the C=O (carbonyl) stretching vibrations of the amide and urea groups would be prominent, typically appearing in the range of 1640-1700 cm⁻¹. arabjchem.orgacs.org The N-H stretching vibrations from the urea and piperazine amine groups would produce broad bands in the region of 3100-3500 cm⁻¹. arabjchem.orgacs.org Additionally, C-H stretching vibrations from the methylene groups would be observed around 2800-3000 cm⁻¹, and C-N stretching bands would appear in the fingerprint region (1000-1350 cm⁻¹). mdpi.comchemicalbook.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Urea, Piperazine) | Stretch | 3100 - 3500 (broad) |
| C-H (Aliphatic) | Stretch | 2800 - 3000 |
| C=O (Amide, Urea) | Stretch | 1640 - 1700 (strong) |
| N-H | Bend | 1550 - 1650 |
| C-N | Stretch | 1000 - 1350 |
| Note: Values are based on typical ranges for these functional groups found in similar molecules. arabjchem.orgacs.orgmdpi.comcsic.es |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and providing insights into the molecular structure through fragmentation patterns.
The molecular formula of this compound is C₇H₁₄N₄O₂. Its calculated molecular weight is approximately 186.21 g/mol . In an MS experiment, a molecular ion peak ([M]⁺) would be expected at m/z 186. Techniques like electrospray ionization (ESI) would likely show a protonated molecular peak ([M+H]⁺) at m/z 187. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high accuracy. mdpi.commdpi.com Analysis of the fragmentation pattern could reveal the loss of the urea group (-NH₂CONH₂) or cleavage within the piperazine ring, further corroborating the proposed structure.
Advanced Structural Investigations
Beyond standard spectroscopy, advanced methods can provide a deeper understanding of the molecule's three-dimensional arrangement in space.
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. wikipedia.org While a crystal structure for this compound is not publicly available, analysis of similar piperazine-containing structures provides valuable insight into its likely conformation.
In the solid state, the six-membered piperazine ring typically adopts a stable chair conformation to minimize steric strain. nih.gov The orientation of the acetylurea (B1202565) substituent on the piperazine nitrogen would be determined by crystal packing forces. A crucial feature revealed by crystallography is the network of intermolecular interactions. The hydrogen bond donor capabilities of the urea and piperazine N-H groups, along with the hydrogen bond acceptor C=O groups, would likely lead to the formation of extensive hydrogen-bonding networks, which dictate the crystal packing. nih.govspast.org These interactions are critical in stabilizing the solid-state structure.
The parent compound, this compound, is achiral. However, if a chiral center were introduced—for example, by substituting one of the piperazine ring's C-H bonds with another group—a pair of enantiomers would result. In such cases, chiroptical spectroscopy would become an essential tool for stereochemical analysis. mdpi.com
Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. researchgate.netrsc.org These methods are highly sensitive to the three-dimensional arrangement of atoms around a chiral center. By comparing experimentally measured ECD or VCD spectra with spectra predicted from quantum chemical calculations, the absolute configuration (R or S) of a chiral analogue can be unambiguously determined. nih.govmdpi.com This approach is powerful for analyzing flexible molecules where NMR methods for configuration assignment can be complex. mdpi.com
Theoretical and Computational Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are fundamental in predicting how a ligand, such as [2-(Piperazin-1-yl)acetyl]urea, might interact with a biological target, typically a protein or enzyme. These in silico techniques are crucial in the early stages of drug discovery for identifying potential therapeutic targets and optimizing lead compounds.
Ligand-Target Interaction Prediction for Potential Binding Sites
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. This method involves computationally placing the ligand into the binding site of a protein and scoring the different poses based on their binding affinity. For this compound, this would involve identifying potential protein targets, such as enzymes or receptors, where similar piperazine (B1678402) or urea-containing molecules have shown activity. For instance, various piperazine derivatives have been studied as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). nih.govnih.gov Docking studies of this compound against such targets would predict the binding mode and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. These predictions can guide the synthesis of more potent analogs.
Conformational Analysis via Computational Chemistry
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound would involve exploring its potential low-energy conformations in different environments, such as in a vacuum or in a solvent. The piperazine ring typically exists in a chair conformation, and the flexibility of the acetylurea (B1202565) side chain allows for multiple rotational possibilities. researchgate.net Understanding the preferred conformations is essential, as only specific shapes may be able to fit into the binding pocket of a biological target. Computational methods can reveal the energetic landscape of these conformations, providing insights into the molecule's flexibility and the likelihood of adopting a bioactive conformation. escholarship.org
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of a molecule's electronic properties and can be used to predict its reactivity and spectroscopic characteristics.
Electronic Structure Properties and Reactivity Prediction
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure of this compound. These calculations can determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. escholarship.org By analyzing these properties, researchers can predict which parts of the molecule are more likely to engage in chemical reactions or form intermolecular interactions.
Spectroscopic Property Prediction (e.g., NMR chemical shifts)
Quantum chemical calculations can also predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). thieme-connect.com These predictions can be compared with experimental data to confirm the chemical structure of the synthesized compound. For this compound, theoretical NMR spectra can be generated, providing valuable information for its characterization. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (If applicable for similar compound series)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on a series of compounds directly including this compound are readily available, this methodology is highly relevant for understanding the therapeutic potential of related molecules.
For a series of analogous piperazine-urea compounds, a QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., partial charges), or structural (e.g., presence of specific functional groups). By creating a statistically significant model, researchers can predict the activity of new, unsynthesized compounds and prioritize the synthesis of those with the most promising predicted activity. Such models have been successfully applied to various series of piperazine and urea (B33335) derivatives to understand their inhibitory potential against different biological targets. nih.gov
Derivation of Molecular Descriptors
Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. These descriptors are fundamental to quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of a compound with its biological activity. researchgate.netopenpharmaceuticalsciencesjournal.com For piperazine and urea derivatives, a wide array of molecular descriptors can be calculated using various computational chemistry software. These descriptors can be broadly classified into several categories:
Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms, and number of rings.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include information about its surface area and volume.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as dipole moment and orbital energies.
The table below presents a selection of commonly calculated molecular descriptors for a representative piperazine derivative, illustrating the type of data generated in computational studies.
| Descriptor Category | Descriptor Name | Representative Value | Description |
| Constitutional | Molecular Weight | 250.34 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Number of H-Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms (N, O). | |
| Number of H-Bond Acceptors | 4 | The number of electronegative atoms (N, O) with lone pairs. | |
| Topological | Topological Polar Surface Area (TPSA) | 78.5 Ų | The surface area of polar atoms, which correlates with drug transport properties. |
| Physicochemical | LogP (octanol-water partition coefficient) | 1.2 | A measure of the molecule's lipophilicity, affecting its absorption and distribution. |
| Quantum-Chemical | Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |
| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |
Note: The values in this table are illustrative for a generic piperazine derivative and are not specific to this compound.
Predictive Models for Biological Activity
Predictive models, particularly QSAR models, are powerful tools in computational drug design. researchgate.netopenpharmaceuticalsciencesjournal.com These models establish a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined biological activities. Once a statistically robust QSAR model is developed, it can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
For piperazine and urea derivatives, QSAR studies have been successfully applied to a wide range of biological targets, including enzymes and receptors. researchgate.netopenpharmaceuticalsciencesjournal.com The general workflow for building a QSAR model involves:
Data Set Selection: A series of structurally related compounds with known biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to identify the descriptors that best correlate with the biological activity and to build the predictive model.
Model Validation: The predictive power of the model is rigorously assessed using various statistical techniques, including cross-validation and external validation.
For instance, a QSAR study on a series of piperazine-based compounds might reveal that their inhibitory activity against a particular kinase is positively correlated with the TPSA and negatively correlated with the LogP. This would suggest that more polar and less lipophilic compounds are likely to be more potent inhibitors. Such insights are invaluable for guiding the design of new analogs with improved activity.
In addition to QSAR, other computational methods like molecular docking are employed to predict the binding mode of a ligand to its target protein. mdpi.comnih.govmdpi.com This technique provides a 3D model of the ligand-protein complex, highlighting key interactions that contribute to binding affinity. The information from docking studies can complement QSAR models by providing a structural basis for the observed activity trends.
Investigation of Biological Activities and Mechanistic Insights
Enzyme Inhibition Studies
Piperazine (B1678402) derivatives have been extensively studied for their inhibitory effects on a range of enzymes. The urea (B33335) moiety, in conjunction with the piperazine ring, often plays a crucial role in the mechanism of action.
Compounds containing a piperazine urea structure are recognized as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. nih.govnih.gov The inhibition mechanism is covalent, involving the carbamoylation of a key serine residue in the enzyme's active site. sci-hub.senih.gov
The process begins with the enzyme inducing a conformational distortion in the piperazine urea's amide bond. nih.gov This twisting action facilitates a nucleophilic attack by the catalytic Ser241 residue of FAAH on the carbonyl group of the inhibitor. This attack leads to the formation of a stable, covalent carbamoyl-enzyme intermediate, effectively inactivating the enzyme. nih.govsci-hub.se The aniline (B41778) moiety of these compounds typically serves as a leaving group during this catalytic process. sci-hub.se This mechanism is characteristic of several classes of FAAH inhibitors that form a covalent bond with Ser241. nih.gov The activity of these covalent inhibitors is often reported as apparent IC50 values following a one-hour incubation period with the enzyme. nih.gov
| Compound | Target | IC50 | Inhibition Type |
|---|---|---|---|
| N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF750) | FAAH | 16.2 nM | Irreversible, Covalent |
| N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide (JNJ1661010) | FAAH | 33 ± 2.1 nM | Reversible, Covalent |
Data derived from studies on piperidine/piperazine aryl ureas. nih.gov
Piperazine derivatives have demonstrated inhibitory activity against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.govnih.govsid.ir Studies on various piperazine derivatives show a range of potencies, with some compounds exhibiting dual inhibition of both enzymes. nih.govmdpi.com The inhibitory activities are typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. For a series of studied piperazine derivatives, IC50 values for AChE ranged from 4.59 to 6.48 µM, and for BChE, from 4.85 to 8.35 µM. nih.gov The corresponding Ki values were found to be between 8.04 ± 5.73 to 61.94 ± 54.56 µM for AChE and 0.24 ± 0.03 to 32.14 ± 16.20 µM for BChE. nih.gov
| Enzyme Target | IC50 Range (µM) | Ki Range (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 4.59 - 6.48 | 8.04 ± 5.73 - 61.94 ± 54.56 |
| Butyrylcholinesterase (BChE) | 4.85 - 8.35 | 0.24 ± 0.03 - 32.14 ± 16.20 |
Data from a study on a series of piperazine derivatives. nih.gov
Glutathione (B108866) S-Transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. mdpi.com The catalytic mechanism involves the binding of glutathione (GSH) to the G site of the enzyme, forming a nucleophilic thiolate anion. mdpi.com This anion then reacts with an electrophilic substrate bound at the adjacent H site, forming a GSH conjugate. mdpi.comnih.gov
Certain piperazine derivatives have been identified as inhibitors of GST. nih.gov For one series of such derivatives, the IC50 values were found to be in the range of 3.94-8.66 µM, with Ki values ranging from 7.73 ± 1.13 to 22.97 ± 9.10 µM. nih.gov This inhibition can be significant as GSTs are often overexpressed in various cancers and can contribute to drug resistance. mdpi.com Some piperazine-containing compounds can also act as prodrugs that are activated by GST-catalyzed reactions. mdpi.comnih.gov
| Enzyme Target | IC50 Range (µM) | Ki Range (µM) |
|---|---|---|
| Glutathione S-Transferase (GST) | 3.94 - 8.66 | 7.73 ± 1.13 - 22.97 ± 9.10 |
Data from a study on a series of piperazine derivatives. nih.gov
Beyond the aforementioned enzymes, the piperazine scaffold is found in compounds targeting other enzymatic systems. For instance, novel benzimidazole (B57391) derivatives incorporating a piperazine ring have been synthesized and shown to be highly potent inhibitors of urease, with IC50 values for some analogs reaching the sub-micromolar range (e.g., 0.15 ± 0.09 µM), significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 23.11 ± 0.21 µM). nih.gov Additionally, structurally related pyrazine (B50134) derivatives have shown inhibitory potential against matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer progression. nih.gov
Receptor Modulation and Binding Affinity
Arylpiperazine derivatives are a well-established class of compounds that interact with various neurotransmitter receptors, particularly serotonin (B10506) receptors. nih.gov
The arylpiperazine moiety is a common pharmacophore in ligands targeting serotonin (5-HT) receptors. semanticscholar.org Compounds containing this structure have shown high affinity for both 5-HT1A and 5-HT2A receptors. nih.gov The nature of the interaction, whether agonistic or antagonistic, is influenced by the specific substitutions on the aryl and piperazine rings.
Studies on analogs have demonstrated high binding affinities, with Ki values in the low nanomolar range. For example, certain piperazine analogs of MP 3022 showed high affinity for 5-HT1A receptors (Ki = 11.8 nM and 14.7 nM) and lower affinity for 5-HT2A receptors (Ki = 389.2 nM). nih.gov Behavioral studies confirmed that these compounds act as postsynaptic 5-HT1A receptor antagonists. nih.gov Other series of coumarin-piperazine derivatives have also exhibited excellent affinity for 5-HT1A receptors, with Ki values as low as 0.57 nM, comparable to the reference agonist 8-OH-DPAT. semanticscholar.org Molecular docking studies suggest that arylpiperazine derivatives bind to an antagonist-specific site (Site 2) on the 5-HT2A receptor. mdpi.com
| Compound | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Functional Profile |
|---|---|---|---|
| MP 3022 Analog 6 | 11.8 | 389.2 | Postsynaptic 5-HT1A Antagonist |
| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.57 | Not Reported | High Affinity Ligand |
Data derived from studies on various piperazine derivatives. semanticscholar.orgnih.gov
Other G-Protein Coupled Receptor (GPCR) Interactions
While direct studies on [2-(Piperazin-1-yl)acetyl]urea's interaction with a wide range of G-Protein Coupled Receptors (GPCRs) are limited, the piperazine moiety is a well-established pharmacophore known to interact with various GPCRs. Phenylpiperazine derivatives, for instance, have been shown to be selective ligands for dopamine (B1211576) D3 receptors. nih.gov The interaction of these compounds often involves a primary pharmacophore binding to the orthosteric binding pocket and a secondary pharmacophore interacting with a secondary binding site in the extracellular domain. nih.gov GPCRs signal through the activation of heterotrimeric G proteins, which consist of α, β, and γ subunits. nih.gov The specific Gα subunit (e.g., Gαi, Gαs, Gαq/11) determines the downstream signaling cascade, leading to varied cellular responses such as inhibition of adenylyl cyclase or activation of phospholipase C. nih.gov Given the prevalence of the piperazine scaffold in GPCR-targeting drugs, it is plausible that this compound may exhibit affinity for other GPCRs beyond a single target, a characteristic that warrants further investigation to fully elucidate its pharmacological profile.
Anti-glycation Effects and Advanced Glycation End-products (AGEs) Inhibition
Advanced glycation end-products (AGEs) are harmful compounds formed through the non-enzymatic reaction of sugars with proteins or lipids. nih.govnih.gov These products are implicated in the pathogenesis of various diseases, including diabetes and its complications. nih.govnih.gov The search for compounds that can inhibit the formation of AGEs is an active area of research.
Certain aromatic compounds, including aryl-ureido derivatives, have been identified as potential inhibitors of glycation and AGE formation. epa.gov The mechanism of AGE inhibition can involve sequestering reactive aldehyde species. For instance, the well-known AGE inhibitor aminoguanidine (B1677879) acts by trapping these reactive species. researchgate.net While specific studies on the anti-glycation activity of this compound are not extensively documented, its ureido (urea) functional group suggests a potential role in mitigating the formation of AGEs. Research on other small molecules has shown that the presence of specific heterocyclic rings can confer superior AGE inhibition and even the ability to break pre-formed AGEs. nih.gov
Table 1: Inhibition of AGE Formation by a Bis-2-aminoimidazole Compound Compared to Aminoguanidine
| Compound | Concentration | Percent Inhibition of AGE Formation |
| Compound 7 (bis-2-aminoimidazole) | 400 µM | 44.6% |
| Compound 7 (bis-2-aminoimidazole) | 40 µM | 5.6% |
| Aminoguanidine (AG) | 4 mM | 48.6% |
| Aminoguanidine (AG) | 400 µM | 19.1% |
| Aminoguanidine (AG) | 40 µM | 7.3% |
Data sourced from a study on bis-2-aminoimidazole derivatives, illustrating the potential for heterocyclic compounds in AGE inhibition. nih.gov
Antimicrobial and Antiviral Activity Investigations
The piperazine nucleus is a key component in a variety of compounds exhibiting antimicrobial and antiviral properties.
Mechanisms of Action against Bacterial and Fungal Strains
Derivatives of piperazine have demonstrated significant activity against both bacterial and fungal pathogens. For example, a novel pleuromutilin (B8085454) derivative containing a 2-(4-nitrophenyl-piperazin-1-yl)-acetyl moiety has shown excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov The antibacterial mechanism of pleuromutilin derivatives involves binding to the bacterial peptidyl transferase center, thereby interfering with protein synthesis. mdpi.com This unique mechanism of action can reduce the likelihood of cross-resistance with other clinical antibiotics. mdpi.com
In the realm of antifungal agents, piperazine-azole hybrids have emerged as potent molecules. nih.gov Their mechanism of action involves the disruption of the ergosterol (B1671047) biosynthetic pathway by inhibiting the 14α-demethylase enzyme in fungal cells. nih.gov Ergosterol is a crucial component of the fungal cell membrane, and its disruption leads to cell death. Many of these hybrid compounds have displayed broad-spectrum activity against various fungal strains, including non-albicans Candida and Aspergillus species. nih.gov
Table 2: Antibacterial Activity of a Piperazine-Containing Pleuromutilin Derivative (NPDM)
| Organism | Compound | MIC (µg/mL) | MBC (µg/mL) |
| MRSA ATCC 43300 | NPDM | 0.5 | 1 |
| S. aureus ATCC 29213 | NPDM | 0.25 | 0.5 |
| S. aureus AD3 | NPDM | 0.5 | 1 |
| S. aureus 144 | NPDM | 0.5 | 1 |
MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). Data from a study on a novel pleuromutilin derivative. mdpi.com
Antiviral Efficacy and Cellular Targets (e.g., Tobacco Mosaic Virus)
Urea and thiourea derivatives containing a 2-(piperazine-1-yl) moiety have been synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov Certain compounds from this series demonstrated highly-potential curative, protective, and inhibitory activities against TMV. nih.gov
Molecular docking studies have provided insights into the potential mechanism of action. These compounds are proposed to exhibit a two-stage inhibition of the TMV virus by binding to both the coat protein and the helicase enzyme, which is crucial for the inhibition of viral RNA replication. nih.gov This dual-target approach suggests a robust mechanism for antiviral activity.
Table 3: Anti-TMV Activity of a Urea Derivative of 2-(piperazine-1-yl)-pyrimidine
| Compound ID | Activity Type | Inactivation Rate at 500 µg/mL |
| 3d | Curative | 55.8% |
| 3d | Protective | 52.6% |
| 3d | Inactivation | 48.3% |
Data from a study on urea/thiourea derivatives against Tobacco Mosaic Virus. nih.gov
Anti-inflammatory Response and Pathway Modulation
The structural features of this compound suggest a potential role in modulating inflammatory pathways.
In vivo Models for Inflammatory Pathway Assessment (e.g., Carrageenan-induced Edema)
The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds. researchgate.netnih.gov While direct studies on this compound in this model are not available, research on structurally related 1-benzhydryl-piperazine urea derivatives has provided significant findings. researchgate.net
In these studies, several of the synthesized piperazine urea derivatives exhibited notable anti-inflammatory activity. The administration of these compounds led to a significant reduction in paw edema induced by carrageenan. researchgate.net The mechanism of action in the carrageenan model is understood to involve the inhibition of inflammatory mediators. The anti-inflammatory effects of compounds in this model are often linked to the inhibition of cyclooxygenase (COX) enzymes and a subsequent reduction in prostaglandin (B15479496) synthesis. nih.gov
Table 4: Anti-inflammatory Activity of 1-Benzhydryl-piperazine Urea Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound ID | Maximum Inhibition (%) |
| 1f | 60.8% |
| 1h (dichloro substitution) | 57.5% |
| Nimesulide (Reference Drug) | 53.4% |
Data from a study evaluating the in vivo anti-inflammatory activity of novel 1-benzhydryl-piperazine urea derivatives. researchgate.net
Cellular Mechanisms of Anti-inflammatory Action
Extensive searches of scientific literature and research databases did not yield specific information regarding the cellular mechanisms of anti-inflammatory action for the compound this compound. While the broader classes of piperazine and urea derivatives have been investigated for their anti-inflammatory potential, research specifically elucidating the effects of this compound on cellular inflammatory pathways, such as the inhibition of inflammatory mediators, modulation of signaling cascades like NF-κB or MAP kinase, or effects on enzyme activity related to inflammation, is not publicly available.
Therefore, a detailed analysis of its cellular mechanisms, including data tables on its specific molecular targets and pathways, cannot be provided at this time. Further experimental studies are required to determine the precise cellular and molecular interactions through which this compound may exert any potential anti-inflammatory effects.
Structure Activity Relationship Sar Analysis of 2 Piperazin 1 Yl Acetyl Urea Derivatives
Impact of Piperazine (B1678402) Ring Substituents on Biological Profiles
The piperazine ring is a common motif in medicinal chemistry, offering two nitrogen atoms that can be functionalized to modulate a compound's properties. In the context of [2-(Piperazin-1-yl)acetyl]urea derivatives, substituents on the N4-position of the piperazine ring have a profound impact on biological activity.
Research on a series of 1,3-disubstituted ureas as inhibitors of soluble epoxide hydrolase (sEH) revealed that N4-substitution is a critical determinant of potency. nih.gov For instance, N4-acetyl substituted piperazine-containing ureas were found to be significantly more potent than their N4-unsubstituted counterparts. nih.gov In one example, an N4-acetylpiperazine derivative exhibited a 47.2-fold increase in potency compared to the unsubstituted analog. nih.gov This suggests that the acetyl group may engage in favorable interactions within the target's binding site.
Furthermore, the nature of the N4-substituent can be fine-tuned to optimize activity. While N4-methyl substitution also led to an increase in potency over the unsubstituted analog, it was less effective than N4-acetylation. nih.gov This highlights the importance of both steric and electronic factors of the substituent. The introduction of bulky hydrophobic groups at the N4-position has also been shown to enhance the potency of certain derivatives. nih.gov
The versatility of the piperazine scaffold allows for the introduction of a wide array of substituents, including various heterocyclic rings, which can influence both affinity and selectivity for a given biological target. ijrrjournal.comnih.gov The ability to modify the piperazine ring makes it a key component in the design and optimization of this compound derivatives.
| Piperazine N4-Substituent | Effect on Potency (sEH Inhibition) | Reference |
| Unsubstituted (-H) | Baseline Activity | nih.gov |
| Methyl (-CH3) | Increased Potency | nih.gov |
| Acetyl (-COCH3) | Significantly Increased Potency | nih.gov |
| tert-Butoxycarbonyl (-Boc) | Enhanced Potency | nih.gov |
Role of the Acetyl Linker in Activity Modulation
In related classes of compounds, such as pleuromutilin (B8085454) derivatives with a piperazinyl urea (B33335) linkage, the nature of the linker and the groups attached to it were found to influence antibacterial activity. tandfonline.com For example, the introduction of a water-soluble morpholine (B109124) ring via an N-acetyl group at the terminus of a side chain led to optimized hydrophilic properties, although the impact on activity was minimal in that specific case. tandfonline.com This indicates that linker modifications can be a tool to fine-tune physicochemical properties without drastically altering the core activity.
Influence of Urea Substituents on Target Interaction
The hydrogen-bonding capacity of the urea group is central to its function. The two NH groups and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule within the active site of an enzyme or receptor. nih.gov The specific interactions formed are highly dependent on the nature of the substituents on the urea nitrogen.
Structure-activity relationship studies on various urea-containing compounds have demonstrated that the terminal substituents can significantly impact potency. For instance, in a series of fatty acid amide hydrolase (FAAH) inhibitors, modifications to the terminal urea substituent were a key part of the optimization process to improve both in vitro potency and the drug metabolism and pharmacokinetics (DMPK) profile. nih.gov
Furthermore, the electronic properties of the substituents on the urea can influence the molecule's activity. In a series of piperazine urea derivatives, the introduction of electron-withdrawing groups, such as a 4-nitrophenyl group, on the terminal urea resulted in potent antibacterial activity. tandfonline.com Similarly, halogen-containing derivatives have also shown promise in inhibiting protein glycation. eurekaselect.com These findings underscore the importance of systematic variation of the urea substituents to identify optimal interactions with the target.
| Terminal Urea Substituent | Observed Effect | Compound Class | Reference |
| Phenyl | Modulated antibacterial activity | Pleuromutilin derivatives | tandfonline.com |
| 4-Nitrophenyl | Potent antibacterial activity | Pleuromutilin derivatives | tandfonline.com |
| Halogenated Phenyl | Antiglycation activity | Gly/Pro conjugated piperazine analogues | eurekaselect.com |
Stereochemical Considerations in SAR (If chiral analogues exist)
It is a well-established principle that biological systems, being chiral themselves, often interact differently with enantiomers of a chiral drug. This can manifest as differences in potency, selectivity, metabolism, and toxicity. Therefore, if chiral analogues of this compound were to be synthesized, the separation and individual testing of the enantiomers would be a critical step in the SAR analysis.
Development of Lead Compounds through SAR Optimization
The systematic exploration of the SAR of this compound derivatives and related compounds has led to the identification and optimization of lead compounds for various therapeutic targets. By iteratively modifying the piperazine ring substituents, the linker, and the urea moiety, researchers can enhance potency, selectivity, and pharmacokinetic properties.
A notable example is the development of potent and orally available soluble epoxide hydrolase (sEH) inhibitors. nih.gov Starting from a 1,3-disubstituted urea scaffold, the introduction of a substituted piperazino group as a tertiary pharmacophore led to substantial improvements in pharmacokinetic parameters while maintaining high potency. The SAR studies revealed that a meta- or para-substituted phenyl spacer between the urea and piperazine, combined with an N4-acetyl or sulfonyl substituted piperazine, were optimal for achieving high potency and favorable physical properties. nih.gov This optimization effort culminated in the identification of a lead compound with excellent in vivo pharmacokinetic properties in mice. nih.gov
Similarly, in the pursuit of novel fatty acid amide hydrolase (FAAH) inhibitors, an optimization study of a lead piperazine urea compound was undertaken to improve its DMPK profile and in vitro potency. nih.gov This led to the identification of a thiazole-containing compound with potent inhibitory activity, high brain permeability, and good bioavailability, demonstrating the successful application of SAR principles in lead optimization. nih.gov
Future Research Directions and Potential Applications in Chemical Biology
Design of Novel Analogues with Enhanced Selectivity or Potency
The core structure of [2-(Piperazin-1-yl)acetyl]urea offers multiple points for chemical modification to develop analogues with improved biological activity. The piperazine (B1678402) ring, the acetyl linker, and the urea (B33335) moiety can all be systematically altered to enhance selectivity and potency towards specific biological targets.
One promising avenue is the development of selective enzyme inhibitors. For instance, various piperazine urea derivatives have been successfully designed as potent inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. By employing a structure-based design approach, novel indole-2-carbonyl piperazine urea derivatives have been synthesized, with some compounds exhibiting inhibitory concentrations (IC50) in the nanomolar range and high selectivity over other serine hydrolases. nih.gov Similarly, the piperazine urea scaffold has been utilized to create potent and selective antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain sensation. nih.gov
The design of such analogues often involves computational modeling to predict binding affinities and guide synthetic efforts. The piperazine moiety, in particular, is a well-established pharmacophore known to improve aqueous solubility, cellular permeability, and protein-binding capacity, making it a valuable component in drug design. mdpi.com
Table 1: Examples of Bioactive Piperazine Urea Derivatives
| Compound Class | Target | Achieved Potency (IC50) | Reference |
| Indole-2-carbonyl piperazine ureas | FAAH | 0.12 µM | nih.gov |
| N-aryl-piperazine-carboxamides | TRPV1 | 9.80 nM | nih.gov |
| Piperazine-urea derivatives | Soluble Epoxide Hydrolase (sEH) | 42 nM and 56 nM | nih.gov |
| Piperazine urea based compounds | Melanocortin Subtype-4 Receptor | - | nih.gov |
Exploration of Alternative Biological Targets
The inherent structural features of the piperazine urea scaffold make it a promiscuous binder, capable of interacting with a wide range of biological targets. This suggests that this compound and its analogues could be explored for activity against novel or alternative biological targets.
Recent research has demonstrated that piperazine-urea derivatives can act as binders for the YEATS domain of MLLT1, an acetyl/acyl-lysine reader domain implicated in cancer development. nih.gov This discovery opens up the possibility of developing epigenetic modulators based on the this compound scaffold. The study revealed that the piperazine-urea chemotype interacts with the target protein through distinct mechanisms compared to other known inhibitors, highlighting the potential for this scaffold to exploit different binding pockets. nih.gov
Furthermore, piperazine derivatives have a long history of interacting with various neurotransmitter receptors, including serotonin (B10506), dopamine (B1211576), and glutamate receptors. researchgate.netijrrjournal.com This suggests that analogues of this compound could be designed and screened for activity against a panel of G-protein coupled receptors (GPCRs) and ion channels, potentially leading to the discovery of novel central nervous system (CNS) active agents. The piperazine nucleus is a common feature in many CNS drugs due to its ability to cross the blood-brain barrier and its favorable pharmacokinetic properties. researchgate.net
Use as Chemical Probes for Biological Pathway Elucidation
Chemical probes are essential tools for dissecting complex biological pathways. The development of potent and selective inhibitors based on the this compound scaffold could lead to the creation of valuable chemical probes. For instance, a highly selective FAAH inhibitor derived from this scaffold could be used to study the role of the endocannabinoid system in various physiological and pathological processes, such as pain, inflammation, and mood disorders. nih.gov
To be effective as a chemical probe, a molecule should ideally be potent, selective, and have a known mechanism of action. The synthesis of piperazine-based fluorinated inhibitors for fibroblast activation protein (FAP) for the development of a novel 18F-labeled PET imaging probe demonstrates the potential of this class of compounds in creating tools for in vivo imaging and pathway analysis. nih.gov By incorporating a reporter tag, such as a fluorescent dye or a radioactive isotope, into the structure of a this compound analogue, researchers could visualize the distribution and target engagement of the compound in living cells or organisms.
Integration into Compound Libraries for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries against a specific biological target. The this compound scaffold is an attractive candidate for inclusion in such libraries due to its synthetic tractability and the diverse biological activities exhibited by its derivatives.
Several commercial and academic compound libraries contain a wide variety of heterocyclic compounds, including piperazine derivatives. The inclusion of a focused library of this compound analogues with diverse substitutions on the piperazine ring and the urea nitrogen would increase the chemical space explored in HTS campaigns. The piperazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated classes of biological targets. rsc.org This property makes compounds containing this scaffold particularly valuable for HTS.
Advanced Mechanistic Investigations (e.g., Biophysical Studies)
To fully understand the therapeutic potential and guide the rational design of analogues of this compound, advanced mechanistic studies are crucial. Biophysical techniques can provide detailed insights into the molecular interactions between the compound and its biological target.
For example, isothermal titration calorimetry (ITC) can be used to determine the binding affinity and thermodynamic parameters of the interaction, as demonstrated in the study of piperazine-urea derivatives binding to the MLLT1 YEATS domain. nih.govresearchgate.net X-ray crystallography can provide a high-resolution three-dimensional structure of the compound bound to its target, revealing the key amino acid residues involved in the interaction and guiding further structure-activity relationship (SAR) studies. nih.govresearchgate.net
Furthermore, techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to study the kinetics of binding and the conformational changes that occur upon complex formation. Understanding the precise mechanism of action at a molecular level is essential for optimizing the efficacy and reducing off-target effects of any potential drug candidate derived from the this compound scaffold.
Q & A
Q. What are common synthetic routes for [2-(Piperazin-1-yl)acetyl]urea derivatives, and how are reaction conditions optimized?
Methodological Answer: A widely used approach involves cyclocondensation of substituted dithiabiureto precursors with piperazinyl intermediates under reflux conditions. For example, substituted 2,4-dithiabiureto groups are reacted with dibenzo[b,f][1,4]oxazepines containing a piperazinyl moiety in ethanol at 80°C for 8–12 hours . Optimization includes varying solvents (e.g., ethanol, acetic acid) and catalysts (e.g., Pd/C for hydrogenation steps) to improve yields. Post-synthesis purification via column chromatography (silica gel, methanol:chloroform eluent) is critical to isolate pure derivatives .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm structural integrity. For example, in derivatives like N-[2-(5-oxo-piperazin-1-yl)acetyl]-Orn-NHBn, -NMR peaks at δ 1.2–1.8 ppm (aliphatic protons) and δ 7.2–7.4 ppm (aromatic protons) validate the backbone .
- HPLC : Monitor purity using reverse-phase C18 columns with acetonitrile/water gradients. Retention times (e.g., 14.80–24.44 minutes) are compared against standards to assess compound stability .
- ESI-MS : Confirm molecular weight alignment (e.g., observed m/z 598.3 vs. theoretical 598.2 for [M+H]) to verify synthesis accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during structural elucidation of this compound derivatives?
Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. To address this:
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For instance, HSQC can differentiate carbonyl carbons (δ 165–175 ppm) from urea-linked carbons .
- Compare experimental data with computational simulations (e.g., DFT-based chemical shift predictions) to validate assignments .
- Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side-product interference .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives, such as LasR inhibition?
Methodological Answer:
- Quorum Sensing Assays : Use Pseudomonas aeruginosa PAO1 strains transformed with LasR-responsive fluorescent reporters (e.g., lasI-gfp). Measure fluorescence reduction after treatment with derivatives (e.g., compound C3 in ) at 10–50 µM concentrations .
- Dose-Response Curves : Calculate IC values using nonlinear regression models. Validate specificity via competitive binding assays with native autoinducers (e.g., 3-oxo-C12-HSL) .
- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding affinities to LasR’s ligand-binding domain, prioritizing derivatives with ∆G ≤ -8 kcal/mol .
Q. How can synthetic routes be optimized to improve yields of this compound derivatives?
Methodological Answer:
- Catalyst Screening : Test palladium (Pd/C) vs. platinum (PtO) catalysts for hydrogenation steps; Pd/C at 1 atm H typically achieves >90% conversion .
- Solvent Optimization : Replace ethanol with dimethylformamide (DMF) for reactions requiring higher polarity, reducing reaction time from 12 to 6 hours .
- Microwave-Assisted Synthesis : Apply 100 W microwave irradiation to accelerate cyclocondensation, achieving 85% yield in 2 hours vs. 8 hours conventionally .
Q. How should researchers analyze conflicting bioactivity data across studies for this compound derivatives?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC, MIC values) using statistical tools (Prism, R) to identify outliers. Apply Cochran’s Q-test to assess heterogeneity .
- Experimental Replication : Reproduce key assays (e.g., biofilm inhibition) under standardized conditions (e.g., Mueller-Hinton broth, 37°C) to isolate variables like bacterial strain variability .
- Structure-Activity Relationship (SAR) Modeling : Use cheminformatics tools (e.g., MOE) to correlate substituent effects (e.g., electron-withdrawing groups on the piperazinyl ring) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
